5-Butylpyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-butylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-3-4-7-5-10-8(9)11-6-7/h5-6H,2-4H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGFTXKDCHKJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313149 | |
| Record name | 5-Butyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39268-73-0 | |
| Record name | 5-Butyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39268-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Butyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Butylpyrimidin 2 Amine and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods aim to construct the 5-butylpyrimidin-2-amine core in a minimal number of steps, often through condensation or cycloaddition reactions.
Conventional Synthetic Pathways
The most traditional and widely used method for synthesizing 2-aminopyrimidines involves the condensation of a three-carbon component with guanidine (B92328). ijpsjournal.com For 5-substituted 2-aminopyrimidines, this typically involves the reaction of a β-dicarbonyl compound or its synthetic equivalent with guanidine or its salts. rsc.orgnih.gov
A common strategy employs the condensation of appropriately substituted malonic acid diesters with guanidine in the presence of a base like sodium ethoxide. nih.gov Another practical approach involves a two-step sequence where ketones are first converted to β-chlorovinyl aldehydes via the Vilsmeier-Haack reaction, followed by condensation with guanidine. researchgate.net This protocol is noted for its operational simplicity and use of inexpensive reagents. researchgate.net Additionally, microwave-assisted, solvent-free reactions between β-ketoesters and guanidine hydrochloride with potassium carbonate have proven effective for creating 5- and 6-substituted 2-aminopyrimidines. rsc.org
The reaction of chalcones (α,β-unsaturated ketones) with guanidine nitrate (B79036) in the presence of a base is another established route to 2-aminopyrimidine (B69317) derivatives. researchgate.netajol.info
Table 1: Examples of Conventional Synthesis of 2-Aminopyrimidine Derivatives
| Starting Materials | Reagents | Product | Citation |
|---|---|---|---|
| Monosubstituted malonic acid diesters | Guanidine, Sodium ethoxide | 5-Substituted 2-amino-4,6-dihydroxypyrimidines | nih.gov |
| Ketones | Vilsmeier-Haack reagent, then Guanidine, K₂CO₃ | 4- and 5-Substituted 2-Aminopyrimidines | researchgate.net |
| β-Ketoester | Guanidine hydrochloride, K₂CO₃, Microwave | 5- and 6-Substituted 2-aminopyrimidines | rsc.org |
| Chalcones | Guanidine nitrate, aq. NaOH | Substituted 2-aminopyrimidines | researchgate.net |
Catalytic Synthesis Routes
Modern synthetic chemistry has introduced several catalytic methods for the construction of the 2-aminopyrimidine skeleton, offering novel pathways with high efficiency and selectivity.
An iron-catalyzed [2+2+2] cycloaddition reaction has been developed, which combines alkynenitriles and cyanamides to form 2-aminopyrimidines. nih.gov This method is significant as iron is an inexpensive and abundant metal, and the reaction allows for the creation of complex substitution patterns from simple starting materials. nih.gov The catalytic system often involves an iron(II) salt, a pyridinedianiline (PDAI) ligand, and a zinc reductant. nih.gov
Copper-catalyzed reactions have also emerged. One such protocol involves a three-component formal [3 + 1 + 2] annulation of ketoxime acetates, aldehydes, and cyanamides to yield highly substituted 2-aminopyrimidine compounds. rsc.org In a different approach, CuO nanoparticles have been used as an inexpensive and recyclable catalyst for the synthesis of 2-aminopyrimidines from chalcones and guanidine nitrate. researchgate.net
Table 2: Catalytic Strategies for 2-Aminopyrimidine Synthesis
| Catalytic System | Reaction Type | Starting Materials | Product | Citation |
|---|---|---|---|---|
| FeI₂/PDAI/Zn | [2+2+2] Cycloaddition | Alkynenitriles, Cyanamides | Bicyclic 2-aminopyrimidines | nih.gov |
| Copper-based | [3 + 1 + 2] Annulation | Ketoxime acetates, Aldehydes, Cyanamides | Highly substituted 2-aminopyrimidines | rsc.org |
| CuO Nanoparticles | Condensation | Chalcones, Guanidine nitrate | Substituted 2-aminopyrimidines | researchgate.netufms.br |
Precursor-Based Synthesis and Functional Group Transformations
These strategies involve the formation of the 2-amino group or derivatization of the pyrimidine (B1678525) ring on a pre-existing heterocyclic core.
Amination Reactions in Pyrimidine Synthesis
Amination reactions introduce the amino group onto a pyrimidine ring that already possesses a suitable leaving group at the C2 position. A metal-free approach has been developed for the direct amination of pyrimidin-2-yl tosylates using aqueous ammonia (B1221849) in polyethylene (B3416737) glycol (PEG-400) as a medium, which proceeds under mild conditions without any catalyst. rhhz.net
Another common method is the nucleophilic substitution of halogens. For example, commercially available 2-amino-4,6-dichloropyrimidine (B145751) can react with various primary or secondary amines, often in the presence of a base like triethylamine (B128534) under solvent-free conditions, to produce a diverse range of N-substituted 2,4-diaminopyrimidine (B92962) derivatives. mdpi.com A palladium/copper-assisted method enables the amination of 3,4-dihydropyrimidine-2(1H)-thiones, involving a C–S bond activation and N–H insertion process. osi.lv This provides access to a variety of 2-aryl- and 2-alkyl-aminopyrimidine products. osi.lv
Table 3: Amination Reactions for 2-Aminopyrimidine Synthesis
| Precursor | Reagents | Key Features | Product | Citation |
|---|---|---|---|---|
| Pyrimidin-2-yl tosylate | Aqueous ammonia, PEG-400 | Metal-free, mild conditions | 2-Aminopyrimidine | rhhz.net |
| 2-Amino-4,6-dichloropyrimidine | Various amines, Triethylamine | Solvent-free, catalyst-free | 6-Chloro-N4-substituted-2,4-pyrimidinediamine | mdpi.com |
| 3,4-Dihydropyrimidine-2(1H)-thiones | Ammonia, Pd(OAc)₂, CuTC | Pd/Cu-assisted C-S activation | 2-Aryl(alkyl)aminopyrimidines | osi.lv |
Reduction Reactions for Amine Formation
The formation of a primary amine group on the pyrimidine ring can be achieved by the reduction of other nitrogen-containing functional groups, most notably a nitro group. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. For instance, a C-4 substituted 2-AP with a nitro group can be synthesized and subsequently reduced to form the corresponding aniline (B41778) derivative. nih.gov
While catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a standard method, other reducing agents can also be employed. researchgate.net An electrochemical reduction method has been reported for converting nitroso- or nitro-pyrimidine compounds into the corresponding amino pyrimidines, presenting a process with mild reaction conditions. google.com This technique uses active hydrogen generated at the cathode to perform the reduction. google.com
Derivatization of the Pyrimidine Core
Once the 2-aminopyrimidine scaffold is formed, it can be further modified to create a library of derivatives. Such modifications can occur at the amino group or on the pyrimidine ring itself. For example, the amino group can be acylated. In one study, C-4 and C-5 linked 2-aminopyrimidine aniline intermediates were coupled with various benzoyl chlorides to produce a series of amide derivatives. nih.gov
Furthermore, the pyrimidine ring itself can undergo functionalization. A deconstruction-reconstruction strategy allows for the conversion of pyrimidines into other nitrogen heterocycles. nih.gov This involves transforming the pyrimidine into an N-arylpyrimidinium salt, which is then cleaved to an iminoenamine building block that can be recyclized with reagents like guanidine to form a new 2-aminopyrimidine. nih.gov This method provides a powerful tool for scaffold hopping and creating structural diversity. nih.gov
Green Chemistry Approaches in this compound Synthesis
While specific research detailing green synthetic routes for this compound is not extensively published, the twelve principles of green chemistry provide a framework for developing more environmentally benign processes for its synthesis. mlsu.ac.in Conventional pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound with guanidine, which can be optimized using green chemistry principles. These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemicals, designing safer products, employing safer solvents and auxiliaries, improving energy efficiency, and utilizing renewable feedstocks. mlsu.ac.in
Key green strategies applicable to the synthesis of this compound and its derivatives include:
Use of Catalysts: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste. For reactions involving the formation of imines, which can be intermediates in derivative synthesis, solid acid catalysts like Amberlyst® 15 have been used effectively under solventless conditions. peerj.com Similarly, silica-supported catalysts have been employed for the metal-free cyclization of N-Cbz-protected diazoketones to form heterocycles, offering the advantages of easy separation and potential for recycling. matanginicollege.ac.infrontiersin.org
Safer Solvents and Reaction Conditions: The ideal green process minimizes or eliminates the use of auxiliary substances like solvents. mlsu.ac.in When solvents are necessary, greener alternatives such as water, supercritical fluids, or bio-derived solvents are preferred. For heterocycle synthesis, dialkyl carbonates (DACs) have been explored as green reagents and solvents, mimicking the reactivity of toxic halogenated compounds without their associated hazards. frontiersin.org Furthermore, designing processes to run at ambient temperature and pressure minimizes energy requirements and their environmental and economic impacts. mlsu.ac.in
Process Intensification: Techniques like one-pot synthesis, where multiple reaction steps are carried out in the same vessel, can reduce the need for intermediate separation and purification steps, thereby saving energy and reducing waste generation. matanginicollege.ac.in
Table 1: Potential Green Chemistry Strategies in this compound Synthesis
| Strategy | Description | Potential Advantage(s) |
|---|---|---|
| Heterogeneous Catalysis | Use of solid-supported catalysts (e.g., Amberlyst® 15, silica-supported acids) in condensation or cyclization steps. peerj.comfrontiersin.org | Easy separation of catalyst from the reaction mixture, catalyst recyclability, reduced waste. peerj.commatanginicollege.ac.in |
| Solventless Reactions | Conducting the synthesis under neat conditions, often with catalytic assistance. peerj.com | Eliminates solvent waste, reduces process complexity and cost. |
| Green Solvents | Replacing traditional volatile organic compounds (VOCs) with alternatives like water or dialkyl carbonates (DACs). frontiersin.org | Reduced toxicity and environmental impact. mlsu.ac.in |
| Energy Efficiency | Utilizing methods like microwave or ultrasound irradiation, or designing reactions to proceed at ambient temperature. mlsu.ac.inmatanginicollege.ac.in | Reduced energy consumption, potentially shorter reaction times. |
| One-Pot Synthesis | Combining multiple synthetic steps into a single procedure without isolating intermediates. matanginicollege.ac.in | Increased efficiency, reduced solvent use and waste generation. |
Stereoselective Synthesis and Chiral Induction Studies
The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, chirality becomes a crucial consideration for its derivatives where a stereocenter is introduced, for instance, on the butyl side chain or through substitution on the 2-amino group. The synthesis of such chiral derivatives necessitates stereoselective methods to produce a single desired enantiomer or diastereomer, which is critical in fields like medicinal chemistry where biological activity is often stereospecific. nih.gov
Several advanced strategies for the stereoselective synthesis of chiral amines and heterocycles could be adapted for creating chiral derivatives of this compound.
Biocatalysis: Enzymes offer high stereoselectivity under mild, environmentally friendly conditions. nih.gov Engineered ω-transaminases are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govmdpi.com This method could be applied to synthesize a derivative where a ketone group on a side chain is stereoselectively aminated. Similarly, amine dehydrogenases catalyze the reductive amination of ketones using ammonia, providing another enzymatic route to chiral amines. nih.gov
Chiral Auxiliaries: A well-established method for inducing chirality is the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The tert-butanesulfinamide (tBS) auxiliary, introduced by Ellman, is highly effective for the asymmetric synthesis of primary chiral amines via the diastereoselective addition of nucleophiles to sulfinyl imines. nih.gov This approach could be used by first forming an imine from the 2-amino group of a pyrimidine precursor, followed by a stereocontrolled reaction.
Asymmetric Organocatalysis: Small organic molecules can act as catalysts to produce chiral products with high enantioselectivity. The asymmetric allylation of imines, for example, is a powerful tool for synthesizing chiral homoallylic amines, which are valuable synthetic intermediates. beilstein-journals.org This could be applied to derivatives of this compound to install a chiral center adjacent to the amino group.
Table 2: Stereoselective Strategies for Chiral Derivatives of this compound
| Method | Description | Applicability to Derivatives |
|---|---|---|
| Enzymatic Transamination | Use of engineered (S)- or (R)-ω-transaminases to transfer an amino group to a prochiral ketone with high stereoselectivity. mdpi.com | Synthesis of derivatives with a chiral center on an alkyl side chain. |
| Chiral Auxiliary Control | Temporary attachment of a chiral auxiliary (e.g., Ellman's sulfinamide) to the amino group to direct a stereoselective transformation. nih.gov | Introduction of a stereocenter α to the nitrogen atom of the 2-amino group. |
| Asymmetric Organocatalysis | Employing a chiral small-molecule catalyst to facilitate an enantioselective reaction, such as the Hosomi–Sakurai reaction of imines. beilstein-journals.org | Creation of chiral centers in substituents attached to the pyrimidine core or amino group. |
| Palladium-Catalyzed Hydroamination | Intramolecular cyclization of aminoalkenes, which can be derived from chiral precursors, to form substituted heterocycles as single diastereomers. rsc.org | Synthesis of complex, fused-ring derivatives with defined stereochemistry. |
Advanced Spectroscopic and Analytical Characterization in 5 Butylpyrimidin 2 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-Butylpyrimidin-2-amine, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are employed to assign the protons and carbons within the molecule, confirming the connectivity of the butyl group to the pyrimidine (B1678525) ring.
Proton NMR Spectroscopy (¹H NMR)
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. In the case of this compound, specific chemical shifts and coupling patterns are expected for the protons of the butyl group and the pyrimidine ring. rsc.orglibretexts.org
The protons on the pyrimidine ring typically appear as singlets in the aromatic region of the spectrum. The protons of the butyl group exhibit characteristic multiplets corresponding to the methyl (CH₃), and three methylene (B1212753) (CH₂) groups. The chemical shifts are influenced by their proximity to the pyrimidine ring. rsc.org The integration of the peaks corresponds to the number of protons in each environment.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine-H | ~8.3 | s (singlet) |
| Amino-H (NH₂) | Variable | br s (broad singlet) |
| Methylene (α to ring) | ~2.5 | t (triplet) |
| Methylene (β to ring) | ~1.6 | m (multiplet) |
| Methylene (γ to ring) | ~1.3 | m (multiplet) |
| Methyl (Terminal) | ~0.9 | t (triplet) |
| Note: The exact chemical shifts can vary depending on the solvent and concentration. |
Carbon-13 NMR Spectroscopy (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. rsc.orggccpo.org The chemical shifts of the pyrimidine ring carbons are typically found in the downfield region (110-165 ppm) due to the influence of the nitrogen atoms. The carbons of the butyl group appear in the upfield region.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| C2 (attached to NH₂) | ~163 |
| C4/C6 | ~157 |
| C5 (attached to butyl) | ~118 |
| Methylene (α to ring) | ~32 |
| Methylene (β to ring) | ~31 |
| Methylene (γ to ring) | ~22 |
| Methyl (Terminal) | ~14 |
| Note: The exact chemical shifts can vary depending on the solvent and concentration. |
Two-Dimensional NMR Techniques (e.g., HMBC, COSY, HSQC)
2D NMR techniques are invaluable for unambiguously assigning the structure of complex molecules by showing correlations between different nuclei. rsc.org
COSY (Correlation Spectroscopy) reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent methylene protons of the butyl chain, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. columbia.edu This experiment is crucial for assigning the proton and carbon signals of each CH, CH₂, and CH₃ group in the butyl chain.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for confirming the attachment of the butyl group to the C5 position of the pyrimidine ring by observing a correlation between the α-methylene protons of the butyl group and the C4, C5, and C6 carbons of the pyrimidine ring.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org For this compound (C₈H₁₃N₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at an m/z value corresponding to its exact mass (152.11823). uni.lu
The fragmentation pattern in the mass spectrum provides further structural information. libretexts.org Aliphatic amines often undergo α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org In this compound, a characteristic fragmentation would be the loss of a propyl radical (•C₃H₇) from the butyl chain, leading to a prominent fragment ion. The presence of an odd number of nitrogen atoms follows the nitrogen rule, resulting in an odd nominal molecular mass. libretexts.org
| Ion | m/z (calculated) | Identity |
| [M]⁺ | 151 | Molecular Ion |
| [M-C₃H₇]⁺ | 108 | Loss of propyl radical |
| [M-C₄H₉]⁺ | 94 | Loss of butyl radical |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. rsc.orgorgchemboulder.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. orgchemboulder.com
N-H Stretching: Primary amines (R-NH₂) typically show two bands in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com
C-H Stretching: The aliphatic C-H stretching of the butyl group will appear just below 3000 cm⁻¹.
N-H Bending: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹. orgchemboulder.com
C=C and C=N Stretching: The stretching vibrations of the pyrimidine ring are found in the 1600-1400 cm⁻¹ region.
C-N Stretching: The C-N stretching of the aromatic amine will be observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for the symmetric vibrations and the C-C backbone of the butyl group. renishaw.com The pyrimidine ring breathing mode would also be a characteristic feature in the Raman spectrum. nih.gov
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| N-H Stretch | 3300-3500 (two bands) | 3300-3500 |
| C-H Stretch (aliphatic) | 2850-2960 | 2850-2960 |
| N-H Bend | 1580-1650 | Weak |
| C=C, C=N Stretch (ring) | 1400-1600 | 1400-1600 |
| C-N Stretch | 1250-1335 | Variable |
UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies
UV-Visible spectroscopy measures the electronic transitions within a molecule. upi.edu Aromatic systems like pyrimidine exhibit characteristic absorptions in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. masterorganicchemistry.com
The π → π* transitions, typically of higher intensity, arise from the excitation of electrons from the π bonding orbitals of the pyrimidine ring to the π* antibonding orbitals. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the nitrogen atoms to the π* antibonding orbitals. masterorganicchemistry.com The position and intensity of these bands can be influenced by the solvent and by complexation with other molecules. researchgate.netresearchgate.net
| Transition | Typical λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~230-270 | High |
| n → π | ~270-300 | Low |
| Note: The exact λmax and ε values can vary based on solvent polarity. |
Advanced Analytical Techniques for Purity Assessment and Reaction Monitoring
The rigorous quality control of "this compound" is essential to ensure its suitability for research and synthetic applications. Advanced analytical techniques are indispensable for assessing the purity of the final product and for real-time monitoring of its synthesis. These methods provide detailed information on the chemical identity, concentration, and the presence of any impurities or byproducts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. Reversed-phase HPLC, often employing a C18 column, is typically used. The mobile phase usually consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the target compound from starting materials, intermediates, and byproducts. Detection is commonly achieved using a UV detector, as the pyrimidine ring exhibits strong absorbance in the UV region. For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the purity of a given sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for identifying volatile impurities. Due to the polar nature of the amine group, derivatization is often employed to enhance the volatility and thermal stability of this compound. sigmaaldrich.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), can be used to convert the amine group into a less polar silyl (B83357) derivative. sigmaaldrich.com The derivatized sample is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the capillary column. The mass spectrometer then fragments the eluted components and provides a characteristic mass spectrum, which serves as a molecular fingerprint for identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural confirmation and purity determination of this compound. Both ¹H NMR and ¹³C NMR are utilized.
¹H NMR provides information on the number and environment of protons in the molecule. For this compound, one would expect to see distinct signals for the protons on the pyrimidine ring, the butyl chain (triplet for the terminal methyl group, and multiplets for the methylene groups), and a broad signal for the amine protons. The integration of these signals can be used to confirm the structure and assess purity against a known standard.
¹³C NMR offers details about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. For a closely related compound, 2-Amino-5-(sec-butyl)pyrimidine-4,6-diol, the chemical shifts for the butyl group carbons have been reported as follows: δ = 30.08 (C-1′), 27.09 (C-2′), 19.00 (C-1″), and 13.03 (C-3′). nih.gov These values can serve as a reference for interpreting the spectrum of this compound.
Quantitative NMR (qNMR) can also be employed for highly accurate purity assessment by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration. chemicalbook.com
Reaction monitoring is crucial for optimizing the synthesis of this compound. Techniques like in-situ FTIR or rapid HPLC analysis can be used to track the consumption of reactants and the formation of the product over time. nih.gov This allows for the precise determination of the reaction endpoint, minimizing the formation of impurities and maximizing the yield.
Below are illustrative data tables based on typical analytical methods for compounds similar to this compound.
Table 1: Representative HPLC Method Parameters for Analysis of Aminopyrimidine Compounds
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
| [M+H]⁺ | 152.11823 |
| [M+Na]⁺ | 174.10017 |
| [M+K]⁺ | 190.07411 |
| [M-H]⁻ | 150.10367 |
Data sourced from PubChem. mdpi.com
Table 3: Exemplary ¹³C NMR Chemical Shifts for a Structurally Related Compound (2-Amino-5-(sec-butyl)pyrimidine-4,6-diol)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1' (CH) | 30.08 |
| **C-2' (CH₂) ** | 27.09 |
| C-1" (CH₃) | 19.00 |
| C-3' (CH₃) | 13.03 |
Data is for an analogous compound and serves as a reference. nih.gov
Chemical Reactivity and Reaction Mechanisms of 5 Butylpyrimidin 2 Amine
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring in 5-Butylpyrimidin-2-amine is susceptible to nucleophilic attack, a characteristic feature of electron-deficient heterocyclic systems. The nature of the substituent and the reaction conditions dictate the operative mechanistic pathway.
SN(ANRORC) Mechanisms
The SN(ANRORC) mechanism, which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure, is a significant pathway in the nucleophilic substitution of pyrimidine derivatives. wikipedia.org This mechanism is particularly relevant in reactions involving strong nucleophiles like metal amides in liquid ammonia (B1221849). wikipedia.org For instance, studies on related substituted pyrimidines have shown that the reaction with potassium amide can proceed via an initial attack of the amide ion at an electrophilic carbon atom, leading to the opening of the pyrimidine ring to form an open-chain intermediate. wikipedia.orgwur.nlscispace.com Subsequent recyclization results in the substituted product. wikipedia.orgwur.nlscispace.com In the context of amination reactions, the SN(ANRORC) mechanism has been extensively studied for various substituted pyrimidines. wikipedia.org For example, the amination of 4-phenyl-6-bromopyrimidine with sodium amide in ammonia at low temperatures yields 4-phenyl-6-aminopyrimidine, a reaction explained by the SN(ANRORC) pathway. wikipedia.org Isotope labeling experiments, such as those using 15N, have been crucial in confirming this mechanism by demonstrating the scrambling of the nitrogen atoms between the ring and the exocyclic amino group. wikipedia.org While direct studies on this compound are not extensively documented, the principles established for structurally similar pyrimidines, such as those with tert-butyl substituents, suggest that the SN(ANRORC) mechanism is a plausible pathway, especially when a leaving group is present on the ring. groenkennisnet.nlresearchgate.net The presence of bulky substituents can, however, influence the accessibility of the carbon atoms to the nucleophile and may affect the extent to which this mechanism operates. knu.ua
Cine-Substitution Mechanisms
Cine-substitution is another important nucleophilic substitution pathway where the incoming nucleophile attaches to a position adjacent to the carbon atom bearing the leaving group. govtpgcdatia.ac.inyoutube.com This mechanism often proceeds through a hetaryne intermediate, formed by the elimination of a hydrogen halide. wur.nl For example, the reaction of 5-bromo-4-tert-butylpyrimidine with potassium amide in liquid ammonia has been shown to undergo cine-substitution. groenkennisnet.nl Evidence for this mechanism comes from deuterium (B1214612) labeling studies, where the loss of deuterium from a specifically labeled position indicates the formation of a didehydropyrimidine intermediate. knu.ua A deuterium isotope effect of approximately 2 has been observed in some cine-aminations, suggesting that the removal of the hydrogen (or deuterium) is a rate-determining step. groenkennisnet.nl The nature of the substituent at the 4-position of 5-bromopyrimidines significantly influences the reaction pathway, with bulky groups like tert-butyl favoring the SN(ANRORC) cine-pathway. groenkennisnet.nl
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. dalalinstitute.com However, the pyrimidine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. libretexts.org The presence of an amino group, which is an activating ortho-, para-director, can facilitate electrophilic substitution. mnstate.edu In this compound, the 2-amino group would direct incoming electrophiles primarily to the 5-position. However, since this position is already substituted with a butyl group, electrophilic attack is less likely to occur at this site. The butyl group itself is a weak activating group. Therefore, electrophilic substitution on the pyrimidine ring of this compound is expected to be challenging and would likely require forcing conditions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org The specific conditions and outcomes for this compound would need to be determined experimentally.
Functional Group Transformations and Derivatization Reactions
The primary amino group and the butyl group on the pyrimidine ring are amenable to various functional group transformations and derivatization reactions. wikipedia.orgeopcw.com
Reactions of the Amino Group: The 2-amino group can undergo a variety of reactions typical of primary amines. wikipedia.orgeopcw.commnstate.edufiveable.me These include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. mnstate.edu
Alkylation: Reaction with alkyl halides, although this can lead to a mixture of mono- and di-alkylated products. mnstate.edulibretexts.org
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups. mnstate.edu
Formation of Imines: Condensation with aldehydes or ketones to form imines. wikipedia.org
Derivatization for Analysis: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the amino group can be derivatized to increase volatility and improve chromatographic behavior. jfda-online.comresearch-solution.com Common derivatizing reagents include:
Silylating agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). research-solution.com
Acylating agents: Such as trifluoroacetic anhydride (B1165640) (TFAA). jfda-online.com
Alkylation agents: Such as pentafluorobenzyl bromide (PFBBr).
These derivatization reactions are summarized in the table below.
| Derivatization Reaction | Reagent Type | Functional Group Targeted | Resulting Derivative |
| Silylation | Silylating agent (e.g., BSTFA) | Amino group | Trimethylsilyl (TMS) derivative |
| Acylation | Acylating agent (e.g., TFAA) | Amino group | Trifluoroacetyl derivative |
| Alkylation | Alkylating agent (e.g., PFBBr) | Amino group | Pentafluorobenzyl derivative |
Reaction Kinetics and Thermodynamic Studies
The study of reaction kinetics provides insights into the rates of chemical reactions and the factors that influence them. For the reactions of this compound, kinetic studies would be valuable for understanding the reaction mechanisms and for optimizing reaction conditions. For example, in nucleophilic substitution reactions, determining the rate law can help to distinguish between different mechanistic pathways. nih.gov A kinetic study of the amidation of a related pterin (B48896) derivative using DBU showed that the reaction followed pseudo-first-order kinetics. beilstein-journals.org
Thermodynamic studies provide information about the energy changes that occur during a reaction, indicating the feasibility and position of equilibrium. nih.gov For instance, the thermodynamics of amine dehydrogenation have been evaluated to understand their potential as hydrogen reductants. nih.gov Such studies for this compound could provide valuable data on its stability and reactivity in various transformations.
Mechanistic Investigations through Isotopic Labeling and Computational Methods
Isotopic Labeling: Isotopic labeling is a powerful tool for elucidating reaction mechanisms. nih.govsigmaaldrich.comwikipedia.orgisotope.comthieme-connect.de As mentioned in the context of SN(ANRORC) and cine-substitution mechanisms, the use of isotopes like 15N and deuterium can provide definitive evidence for the involvement of specific intermediates and the movement of atoms during a reaction. wikipedia.orggroenkennisnet.nl For example, in the study of the amination of pyrimidine derivatives, 15N labeling of the pyrimidine ring and subsequent analysis of the product distribution can unequivocally demonstrate whether a ring-opening and closing sequence has occurred. scispace.com
Computational Methods: Computational chemistry provides a theoretical framework to investigate reaction mechanisms, predict reaction outcomes, and understand the electronic structure and energetics of molecules. smu.edunih.govfrontiersin.org Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. beilstein-journals.org This allows for the determination of activation barriers and reaction enthalpies, which can be correlated with experimental kinetic and thermodynamic data. For this compound, computational studies could be employed to:
Model the different nucleophilic substitution pathways (SN(ANRORC), cine-substitution, SNAr) to determine the most likely mechanism under different conditions.
Investigate the electronic properties of the molecule, such as charge distribution and frontier molecular orbitals, to predict its reactivity towards electrophiles and nucleophiles.
Simulate the effect of the butyl group on the reactivity and regioselectivity of reactions.
Computational Chemistry and Molecular Modeling of 5 Butylpyrimidin 2 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Butylpyrimidin-2-amine, DFT calculations can elucidate its fundamental chemical properties.
The first step in computational analysis is to determine the most stable three-dimensional conformation of the this compound molecule, a process known as geometry optimization. Using a functional like B3LYP with a basis set such as 6-311++G(d,p), the molecule's geometry is adjusted to find the minimum energy state. researchgate.net This optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
From the optimized geometry, a detailed electronic structure analysis can be performed. This includes the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state. researchgate.net
Other important electronic properties that can be calculated include:
Ionization Potential (IP): The energy required to remove an electron (related to EHOMO).
Electron Affinity (EA): The energy released when an electron is added (related to ELUMO).
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.
These parameters help in understanding the molecule's reactivity, stability, and intermolecular interaction capabilities. mdpi.comnih.gov
Table 1: Predicted Electronic Properties of this compound (Illustrative) Note: These are hypothetical values for illustrative purposes, as specific literature on this compound is not available. The parameters are typically calculated using DFT.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity | 4.7 eV |
| Ionization Potential (IP) | Energy to remove an electron | 6.2 eV |
| Electron Affinity (EA) | Energy released when gaining an electron | 1.5 eV |
| Electronegativity (χ) | Tendency to attract electrons | 3.85 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 |
| Dipole Moment (μ) | Measure of molecular polarity | 2.1 Debye |
DFT calculations are also employed to predict various spectroscopic properties of this compound, which can be compared with experimental data for structure validation. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) or Gauge-Including Projector Augmented Wave (GIPAW) methods can be used to calculate the nuclear magnetic shielding tensors. mdpi.com These are then converted into chemical shifts (δ) for 1H and 13C atoms, providing a theoretical NMR spectrum that can be compared with experimental results to confirm the molecular structure. ethernet.edu.etscribd.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. ulisboa.ptmdpi.com For this compound, an MD simulation would involve placing the molecule, or a collection of molecules, in a simulated environment (e.g., a box of water molecules) and calculating the forces between them using a force field (e.g., OPLS-AA, AMBER). ulisboa.pt By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period, typically nanoseconds. ulisboa.ptmdpi.com
MD simulations can provide insights into:
Conformational Dynamics: How the butyl chain and the amine group move and flex in different environments.
Solvation Effects: How the molecule interacts with solvent molecules and how this affects its structure and properties.
Intermolecular Interactions: In simulations with multiple molecules, MD can reveal how this compound molecules interact with each other, providing information on aggregation and bulk properties. nih.govaps.org
Binding Stability: If docked to a biological receptor, MD simulations can assess the stability of the ligand-receptor complex over time, providing a more dynamic view of the interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com
To build a QSAR model for a class of compounds including this compound, the following steps are taken:
A dataset of structurally related pyrimidine (B1678525) derivatives with known biological activities (e.g., inhibitory concentrations like IC50) is compiled.
For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors.
Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the biological activity. mdpi.com
A validated QSAR model can then be used to predict the biological activity of new, untested compounds like this compound based solely on its calculated descriptors. This allows for the rapid screening of virtual libraries of compounds and helps prioritize which molecules to synthesize and test experimentally. researchgate.net
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). jscimedcentral.comnih.gov The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex.
The process involves:
Obtaining the 3D structures of the ligand (this compound, optimized using methods like DFT) and the target receptor (often from a protein database like the PDB).
Using a docking program (e.g., AutoDock, Glide) to systematically explore possible binding poses of the ligand within the active site of the receptor. jscimedcentral.comnih.gov
A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. researchgate.net The pose with the best score is considered the most likely binding mode.
Analysis of the docked pose reveals specific ligand-receptor interactions, such as:
Hydrogen Bonds: Often formed between the amine group or pyrimidine nitrogens of the ligand and amino acid residues like lysine (B10760008) or aspartate in the receptor. researchgate.net
Hydrophobic Interactions: The butyl group can interact favorably with nonpolar pockets in the receptor's active site.
π-π Stacking: The aromatic pyrimidine ring can interact with aromatic amino acid residues like phenylalanine or tyrosine.
These studies are crucial for hypothesis-driven drug design, suggesting how the structure of this compound could be modified to improve its binding affinity and selectivity for a particular biological target. nih.govrasayanjournal.co.in
Table 2: Potential Molecular Docking Interactions of this compound (Hypothetical Example) Note: This table illustrates the types of interactions that might be observed in a docking study.
| Interaction Type | Ligand Moiety | Potential Receptor Residue |
| Hydrogen Bond Donor | 2-amino group | Asp, Glu |
| Hydrogen Bond Acceptor | Pyrimidine Nitrogens | Lys, Arg, Ser |
| Hydrophobic Interaction | Butyl chain | Val, Leu, Ile, Phe |
| π-π Stacking | Pyrimidine ring | Phe, Tyr, Trp |
Quantum Chemical Analysis of Reactivity and Inhibition Potential
Quantum chemical calculations provide a theoretical framework for understanding the reactivity and potential inhibitory action of this compound. By analyzing parameters derived from the electronic structure, predictions can be made about how the molecule will behave in a chemical or biological environment. mdpi.com
Key parameters for this analysis include:
HOMO and LUMO Energies: As mentioned, EHOMO relates to the ability to donate electrons, while ELUMO relates to the ability to accept electrons. Molecules with high EHOMO are better electron donors, and those with low ELUMO are better electron acceptors. These properties are fundamental to chemical reactions and the formation of bonds with a receptor. orientjchem.org
Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This helps predict the sites on the molecule most likely to interact with a receptor or participate in a reaction. researchgate.net
Fraction of Electrons Transferred (ΔN): This parameter can be calculated to estimate the number of electrons transferred from the inhibitor molecule to a metal surface (in corrosion studies) or a biological receptor. A positive ΔN indicates that the molecule acts as an electron donor. orientjchem.org
By comparing these quantum chemical parameters for a series of related pyrimidine derivatives, it is possible to correlate them with experimentally observed inhibition efficiencies, providing a theoretical basis for the observed structure-activity relationships. mdpi.com
Biological Applications and Mechanistic Insights of 5 Butylpyrimidin 2 Amine and Its Analogs
Ligand-Receptor and Enzyme Interaction Studies
The unique structural features of 5-Butylpyrimidin-2-amine and its related analogs allow them to interact with a diverse range of biological macromolecules, including enzymes and receptors. These interactions are often characterized by high affinity and specificity, leading to the modulation of critical physiological processes.
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. The 2,4-diaminopyrimidine (B92962) scaffold, a close analog of this compound, is a classic structural motif for DHFR inhibitors. These compounds act as antifolates, mimicking the natural substrate, dihydrofolate, and thereby competitively inhibiting the enzyme.
The inhibitory activity of 2,4-diamino-5-substituted pyrimidines is significantly influenced by the nature of the substituent at the 5-position. Structure-activity relationship (SAR) studies on a series of 2,4-diamino-5-benzylpyrimidines have shown that the substitution pattern on the benzyl (B1604629) ring is critical for binding to DHFR. It is postulated that for optimal binding, substitutions at the meta position of the benzyl ring are preferable to those at the para position. nih.gov While specific inhibitory data for this compound against DHFR is not extensively documented, the principles derived from related 2,4-diamino-5-alkyl and 5-benzylpyrimidine (B13097380) analogs suggest that the butyl group would occupy a hydrophobic pocket within the enzyme's active site. The potency of such compounds is often evaluated by their half-maximal inhibitory concentration (IC50). For instance, certain propargyl-linked antifolates with a 2,4-diaminopyrimidine core exhibit potent enzyme inhibition with IC50 values in the sub-micromolar range. researchgate.net
Table 1: Dihydrofolate Reductase (DHFR) Inhibitory Activity of Representative Pyrimidine (B1678525) Analogs
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (Trimethoprim) | Bacterial DHFR | Varies by species |
| Propargyl-linked antifolate (Compound 35) | Human DHFR | < 0.5 |
| 2,4-diamino-5-deaza analog (Compound 3) | Toxoplasma gondii DHFR | Potent (300x > Trimethoprim) |
Note: This table presents data for structurally related compounds to illustrate the potential of the pyrimidine scaffold for DHFR inhibition.
Serotonin (B10506) Receptor Modulation (e.g., 5-HT7, 5-HT2A, 5-HT6)
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors that are involved in a wide range of physiological and psychological processes. Aminopyrimidine derivatives have been investigated for their ability to modulate various serotonin receptor subtypes. These compounds have shown varying degrees of affinity and selectivity for receptors such as 5-HT7, 5-HT2A, and 5-HT6.
The 5-HT7 receptor, in particular, has been a target of interest for the development of treatments for central nervous system disorders. nih.gov Certain aminotriazine (B8590112) analogs, which share structural similarities with aminopyrimidines, have been identified as potent 5-HT7 receptor antagonists. nih.gov Similarly, research into various heterocyclic compounds has revealed ligands with high affinity for multiple serotonin receptor subtypes. For example, some 1,3,5-triazine-methylpiperazine derivatives have demonstrated high affinity for the 5-HT6 receptor, with Ki values in the nanomolar range, and significant selectivity over 5-HT1A, 5-HT2A, and 5-HT7 receptors. researchgate.net The affinity of these compounds is typically quantified by their inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.
Table 2: Binding Affinities (Ki, nM) of Representative Pyrimidine Analogs for Serotonin Receptors
| Compound | 5-HT7 | 5-HT2A | 5-HT6 |
|---|---|---|---|
| Aminotriazine Analog (Compound 243) | 3 | >100 | >100 |
| 1,3,5-triazine-methylpiperazine (Compound 4) | >1000 | 272-430 | 11 |
| Methiothepin | - | - | 0.4 |
Note: This table includes data for structurally related heterocyclic compounds to demonstrate the potential for serotonin receptor modulation.
Dopamine (B1211576) Receptor Selectivity (e.g., D3 vs D2)
Dopamine receptors are crucial in the central nervous system, and modulating their activity is a key strategy for treating neuropsychiatric disorders. The D2 and D3 receptor subtypes are particularly important targets. Due to the high homology between D2 and D3 receptors, achieving selectivity is a significant challenge in drug design. centerforbiomolecularmodeling.org A series of [4-[2-(4-arylpiperazin-1-yl)alkyl]cyclohexyl]pyrimidin-2-ylamines have been synthesized and found to possess high affinity for both D2 and D3 dopamine receptors. sigmaaldrich.com
The selectivity of these compounds for the D3 receptor over the D2 receptor is a desirable characteristic, as it may lead to therapeutic agents with improved side-effect profiles. The binding affinities of these aminopyrimidine derivatives are influenced by the structural components of the molecule, including the aminopyrimidine head, the cycloalkyl linker, and the phenylpiperazine moiety. sigmaaldrich.com For instance, certain compounds within this series have demonstrated potent affinity for both D2 and 5-HT1A receptors, with some acting as partial agonists. sigmaaldrich.com The selectivity is often expressed as a ratio of the Ki values for the D2 and D3 receptors.
Table 3: Binding Affinities (Ki, nM) and Selectivity of Aminopyrimidine Analogs for Dopamine Receptors
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D3/D2 Selectivity Ratio |
|---|---|---|---|
| Blonanserin | 0.284 | 0.277 | ~1 |
| [4-[2-(4-arylpiperazin-1-yl)alkyl]cyclohexyl]pyrimidin-2-ylamine Analog (PD 158771) | Potent Affinity | Potent Affinity | - |
Note: This table provides examples of dopamine receptor affinities for related compounds.
Deubiquitinase Inhibition (e.g., USP1/UAF1)
Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, playing a critical role in protein degradation and signaling pathways. The ubiquitin-specific protease 1 (USP1) in complex with USP1-associated factor 1 (UAF1) is a key regulator of DNA damage response pathways. A notable pyrimidine-based inhibitor of this complex is ML323.
ML323 is a highly potent and selective inhibitor of the USP1-UAF1 deubiquitinase complex, with an IC50 value of 76 nM in a ubiquitin-rhodamine assay. sigmaaldrich.commedchemexpress.com Further studies have shown IC50 values of 174 nM and 820 nM in gel-based assays using different substrates. nih.govnih.gov Cryo-electron microscopy studies have revealed that ML323 binds to a cryptic site in USP1, leading to an allosteric inhibition mechanism. nih.govbiorxiv.org This binding disrupts the hydrophobic core of the enzyme, causing conformational changes that subtly rearrange the active site and inhibit its function. nih.govbiorxiv.org The inhibition is reversible, and ML323 has shown excellent selectivity against other human DUBs and proteases. medchemexpress.com
Table 4: Inhibitory Activity of ML323 against USP1/UAF1
| Assay Type | Substrate | IC50 (nM) |
|---|---|---|
| Ubiquitin-Rhodamine | Ub-Rho | 76 |
| Gel-based | K63-linked diubiquitin | 174 |
| Gel-based | Monoubiquitinated PCNA | 820 |
Data sourced from multiple references. medchemexpress.comnih.govnih.gov
Antimicrobial Research (Antibacterial, Antifungal)
The pyrimidine core is a prevalent feature in many compounds with antimicrobial properties. Analogs of this compound have been explored for their potential as both antibacterial and antifungal agents.
A variety of pyrimidine derivatives have demonstrated significant antifungal activity against a range of phytopathogenic fungi. mdpi.com In some cases, the efficacy of these synthesized compounds was found to be comparable or even superior to commercial fungicides. mdpi.com The mechanism of antifungal action for some pyrimidine derivatives is thought to involve the inhibition of lanosterol (B1674476) demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov The minimal inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.
Efficacy Against Gram-Positive Bacteria
The 2,4-diaminopyrimidine structure is a well-known pharmacophore in antibacterial agents, most notably in the DHFR inhibitor trimethoprim. The antibacterial spectrum of these compounds often includes Gram-positive bacteria. Research on 5-substituted uridines has shown that these compounds can effectively inhibit the growth of several Gram-positive bacteria, including resistant strains of Staphylococcus aureus and Mycobacterium smegmatis. mdpi.com The antibacterial activity of these pyrimidine analogs against Gram-positive cocci is often potent, without showing cross-resistance with existing antibiotics. nih.gov
The efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 5: Minimum Inhibitory Concentration (MIC, µg/mL) of Representative Pyrimidine Analogs against Gram-Positive Bacteria
| Compound | Staphylococcus aureus | Mycobacterium smegmatis |
|---|---|---|
| 5-Substituted Uridine Analog | 25-100 | 15-200 |
| Pyrimidine Analogue (5-FU derivative) | Potent Activity | - |
Note: This table presents MIC ranges for classes of related pyrimidine compounds.
Efficacy Against Gram-Negative Bacteria
Gram-negative bacteria present a formidable challenge in the development of new antibacterial agents due to their complex cell envelope, which includes a protective outer membrane. nih.govmdpi.com This outer membrane acts as a permeability barrier, often preventing potential drugs from reaching their intracellular targets. nih.govmdpi.com Consequently, many compounds active against Gram-positive bacteria are ineffective against their Gram-negative counterparts. nih.gov
Research into novel chemical structures that can overcome these resistance mechanisms is ongoing. While the pyrimidine scaffold is a component of many biologically active molecules, specific data on the direct efficacy of this compound against Gram-negative species is limited in the reviewed literature. However, studies on related heterocyclic carboxamide analogues have shown activity against clinically relevant strains like Escherichia coli. mdpi.com The strategies to enhance Gram-negative activity often involve modifying a compound's molecular properties—such as incorporating an ionizable primary amine and reducing molecular rigidity and three-dimensionality—to improve its ability to penetrate the bacterial outer membrane. nih.gov Adjuvants, such as certain 2-aminoimidazole (2-AI) analogs, have also been explored to sensitize Gram-negative bacteria to antibiotics to which they are normally resistant. nih.gov
Antifungal Efficacy
Derivatives of the pyrimidine structure have demonstrated significant antifungal properties. In one study, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities against several plant pathogenic fungi. nih.gov Notably, compounds 5f and 5o exhibited a 100% inhibition rate against Phomopsis sp. at a concentration of 50 µg/mL, which was superior to the commercial fungicide Pyrimethanil (85.1%). nih.gov Compound 5o also showed an excellent EC₅₀ value of 10.5 µg/mL against Phompsis sp., again outperforming Pyrimethanil (32.1 µg/mL). nih.gov
Another investigation into different series of pyrimidine derivatives also revealed promising fungicidal activities. mdpi.com For instance, against Sclerotinia sclerotiorum (SS), compound 4d showed a 66.7% inhibition rate, comparable to pyrimethanil. mdpi.com Encouragingly, all tested derivatives in that study displayed good activity (>50% inhibition) against Rhizoctonia solani (RS). mdpi.com These findings underscore the potential of the pyrimidine scaffold as a basis for the development of new antifungal agents.
| Compound | Fungus | Inhibition Rate (%) at 50 µg/mL | Reference |
|---|---|---|---|
| 5f | Phomopsis sp. | 100.0 | nih.gov |
| 5o | Phomopsis sp. | 100.0 | nih.gov |
| 5i | B. dothidea | 82.1 | nih.gov |
| 5l | B. dothidea | 81.1 | nih.gov |
| 5n | B. dothidea | 84.1 | nih.gov |
| 5o | B. dothidea | 88.5 | nih.gov |
| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | nih.gov |
| Pyrimethanil (Control) | B. dothidea | 84.4 | nih.gov |
| 4c | S. sclerotiorum | 60.0 | mdpi.com |
| 4d | S. sclerotiorum | 66.7 | mdpi.com |
Mechanisms of Antimicrobial Action (e.g., cell wall biosynthesis inhibition)
The bacterial cell wall is a critical structure for microbial survival, making its biosynthesis pathway an attractive target for antimicrobial agents. nih.govmdpi.com This pathway involves multiple enzymatic steps, from the synthesis of precursors in the cytoplasm to their transport and polymerization outside the cell membrane. nih.govmdpi.com Key stages include the formation of Lipid II, a crucial precursor molecule, and its subsequent polymerization and cross-linking by penicillin-binding proteins (PBPs) to form the rigid peptidoglycan layer. mdpi.com
Antimicrobial agents can interfere with this process at various points. For example, some antibiotics inhibit enzymes like MurA, which is involved in the early cytoplasmic steps of precursor synthesis. nih.gov Others, like the well-known glycopeptide vancomycin, function by binding to and sequestering Lipid II, preventing its incorporation into the growing peptidoglycan chain. nih.gov In fungi, the cell wall is composed of components like glucan and chitin, and some antifungal agents work by inhibiting the synthesis of these essential polymers. mdpi.com While the precise mechanism for many pyrimidine-based antimicrobials is still under investigation, targeting cell wall biosynthesis remains a primary strategy in the development of new antibiotics and antifungals. mdpi.comfrontiersin.org
Anticancer Research
The pyrimidine core is a key structural feature in numerous compounds investigated for their anticancer potential. nih.gov Analogs of this compound have been explored for their ability to inhibit cancer cell growth and modulate specific cellular targets involved in tumorigenesis.
Cell Proliferation Inhibition
Numerous studies have demonstrated the antiproliferative activity of pyrimidine derivatives against various cancer cell lines. A series of novel pyrimidin-2-amine derivatives were designed as inhibitors of Polo-like kinase 4 (PLK4), a regulator of centriole duplication that is often overexpressed in cancers. nih.gov Compound 8h from this series showed excellent antiproliferative activity against breast cancer cells. nih.gov
In another study, novel hydroxylated biphenyl (B1667301) compounds, structurally related to curcumin, were evaluated against malignant melanoma cells. mdpi.com Compounds 11 and 12 displayed potent, dose-dependent antiproliferative activity against five melanoma cell lines, with IC₅₀ values of 1.7 µM and 2.0 µM, respectively, while showing minimal toxicity to normal fibroblast cells. mdpi.com Furthermore, new 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and tested against breast cancer cell lines. mdpi.com Compound 2 showed the highest inhibition against MDA-MB-231 cells with an IC₅₀ of 0.056 µM, while compound 3 was most effective against MCF-7 cells (IC₅₀ = 1.3 µM). mdpi.com These results highlight the capacity of pyrimidine analogs to effectively inhibit the proliferation of cancer cells.
| Compound | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 11 | Melanoma | 1.7 µM | mdpi.com |
| Compound 12 | Melanoma | 2.0 µM | mdpi.com |
| Compound 2 | MDA-MB-231 (Breast Cancer) | 0.056 µM | mdpi.com |
| Compound 3 | MDA-MB-231 (Breast Cancer) | 0.25 µM | mdpi.com |
| Compound 3 | MCF-7 (Breast Cancer) | 1.3 µM | mdpi.com |
| Compound 5 | MCF-7 (Breast Cancer) | 1.6 µM | mdpi.com |
Specific Target Modulation (e.g., deubiquitinases)
Beyond general antiproliferative effects, researchers are focused on identifying specific molecular targets for anticancer drugs to improve efficacy and reduce side effects. The ubiquitin-proteasome system (UPS) is a critical regulator of protein degradation and cellular homeostasis, and its dysregulation is linked to cancer. nih.govnih.gov Deubiquitinating enzymes (DUBs) are key components of this system, responsible for removing ubiquitin tags from proteins, thereby rescuing them from degradation. mdpi.com As such, DUBs have emerged as promising therapeutic targets in oncology. nih.govnih.gov
The pyrimidine scaffold has been incorporated into molecules designed to inhibit DUBs. For instance, derivatives of nih.govresearchgate.netnih.govtriazolo[4,5-d]pyrimidine have been identified as inhibitors of Ubiquitin-Specific Protease 28 (USP28). mdpi.com One such compound directly inhibited USP28, leading to the degradation of proteins involved in the cell cycle and proliferation in gastric cancer cell lines. mdpi.com While research into this compound as a specific DUB inhibitor is not detailed, the success of related pyrimidine analogs validates the exploration of this chemical class for modulating specific cancer-related targets like deubiquitinases.
Anti-inflammatory Properties
Pyrimidine derivatives have also been recognized for their anti-inflammatory activities. nih.govnih.gov Inflammation is a complex biological response, and enzymes like cyclooxygenases (COX) are key mediators of this process. mdpi.com The COX-2 isoform, in particular, is induced during inflammation and is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.commdpi.com
A study investigating pyrimidine derivatives for their effects on cyclooxygenase isoenzymes found that compounds designated L1 and L2 demonstrated high selectivity for inhibiting COX-2. nih.gov Their performance was noted as being superior to the NSAID piroxicam (B610120) and comparable to meloxicam. nih.gov In a separate study, the anti-inflammatory activity of newly synthesized pyrimidine compounds was assessed using an in vitro membrane stabilization (anti-hemolytic) assay, which serves as a method to predict anti-inflammatory action. nih.gov Compounds 4b , 10c , and 11a-c showed strong anti-hemolytic effects, indicating potential to protect red blood cells from hemolysis, a hallmark of inflammation. nih.gov These findings suggest that the pyrimidine framework can serve as a valuable template for designing novel anti-inflammatory agents, potentially through mechanisms like selective COX-2 inhibition.
Other Emerging Biological Activities
Recent research has unveiled a spectrum of other emerging biological activities for this compound and its analogs, highlighting the therapeutic potential of the pyrimidine scaffold. These investigations have extended beyond well-established areas into novel mechanisms of action and therapeutic targets, including enzyme inhibition and the modulation of cellular pathways implicated in a variety of diseases.
One significant area of emerging interest is the development of pyrimidin-2-amine derivatives as potent enzyme inhibitors. For instance, certain 2-aminopyrimidine (B69317) derivatives have been identified as effective inhibitors of β-glucuronidase nih.gov. Elevated activity of this enzyme is linked to conditions such as colon cancer and urinary tract infections. In one study, a series of 2-aminopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against β-glucuronidase. Compound 24 from this series demonstrated significantly superior activity compared to the standard inhibitor, D-saccharic acid 1,4-lactone nih.gov.
Another novel application for pyrimidine-based compounds is in the inhibition of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is often overexpressed in various cancers nih.gov. A series of novel PLK4 inhibitors with an aminopyrimidine core were developed using a scaffold hopping strategy. Among these, compound 8h displayed high inhibitory activity against PLK4 and exhibited excellent antiproliferative activity against breast cancer cells nih.gov. This suggests a promising avenue for the development of targeted anticancer therapies.
Furthermore, analogs of this compound have been investigated as microtubule targeting agents. A series of 4-substituted 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines were designed and synthesized, with several compounds showing potent antiproliferative effects mdpi.com. Compound 4 in this series was identified as a particularly potent microtubule depolymerizing agent, demonstrating significant antitumor effects in a murine xenograft model mdpi.com.
The versatility of the pyrimidine scaffold is further demonstrated by the exploration of pyranopyrimidine analogs, which have shown a wide array of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects nih.gov. Similarly, 2-thiouracil-5-sulfonamide derivatives have been evaluated for their antioxidant properties and as inhibitors of 15-lipoxygenase (15-LOX) mdpi.com.
Research into 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which can be considered analogs, has revealed potent anti-proliferative activity against cancer cell lines. The proposed mechanism involves the inhibition of phosphoinositide phospholipase C (PI-PLC), which interferes with phospholipid metabolism mdpi.com. Notably, compounds 7h and 7i from this class showed potent activity, suggesting that this scaffold is a promising starting point for the development of novel anticancer agents mdpi.com.
The antimicrobial potential of pyrimidine derivatives has also been a focus of recent studies. A series of 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds were synthesized and screened for their antimicrobial and anticancer activities. Compounds k6 , k12 , k14 , and k20 were found to be the most potent against selected microbial species, while compounds k8 and k14 displayed potent anticancer activity nih.gov.
The following tables summarize the biological activities of selected this compound analogs:
Table 1: Enzyme Inhibitory Activity of this compound Analogs
| Compound | Target Enzyme | Biological Activity | Reference |
|---|---|---|---|
| Compound 24 | β-Glucuronidase | Potent inhibitor, superior to standard | nih.gov |
| Compound 8h | Polo-like kinase 4 (PLK4) | High inhibitory activity, antiproliferative against breast cancer cells | nih.gov |
| Compounds 7h and 7i | Phosphoinositide phospholipase C (PI-PLC) | Potent anti-proliferative activity | mdpi.com |
Table 2: Anticancer and Antimicrobial Activities of this compound Analogs
| Compound | Biological Activity | Mechanism of Action / Target | Reference |
|---|---|---|---|
| Compound 4 | Potent antiproliferative effects, antitumor effects | Microtubule depolymerizing agent | mdpi.com |
| k6, k12, k14, k20 | Potent antimicrobial activity | Not specified | nih.gov |
| k8, k14 | Potent anticancer activity | Not specified | nih.gov |
These emerging areas of research underscore the broad therapeutic potential of this compound and its analogs, paving the way for the development of novel therapeutic agents for a range of diseases.
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Substituent Effects on Biological Activity
The exploration of substituent effects on the 5-Butylpyrimidin-2-amine core is fundamental to understanding its interaction with biological targets. Modifications are typically explored at the C5-position (involving the butyl group), on the pyrimidine (B1678525) ring itself, and on the 2-amino group.
Influence of Alkyl Chain Length on Pyrimidine Core
The substituent at the C5 position of the pyrimidine ring plays a significant role in modulating the biological activity of 2-aminopyrimidine (B69317) derivatives. While specific studies detailing a homologous series based on this compound were not prevalent in the reviewed literature, general principles of SAR suggest that the length and nature of the alkyl chain at this position are critical.
Changing the alkyl chain length directly impacts the compound's lipophilicity and steric profile. An increase in chain length generally leads to greater lipophilicity, which can enhance membrane permeability and hydrophobic interactions within a target's binding pocket. However, excessively long chains can also lead to decreased solubility and non-specific binding. Studies on C5-substituted pyrimidine nucleosides have shown that the nature of this substituent is critical for substrate specificity for enzymes like human thymidylate kinase. nih.govacs.org For kinase inhibitors, modifications at the C5 position have been shown to significantly alter potency; for instance, introducing a 5-methyl group to a 2,4-disubstituted pyrimidine core resulted in a twofold increase in potency against the USP1/UAF1 deubiquitinase enzyme, while other C5 substitutions (OMe, F, NH2) also yielded potent compounds. acs.org
The optimal alkyl chain length represents a balance between favorable hydrophobic interactions and potential negative steric clashes within the binding site. The butyl group in this compound suggests a requirement for a moderately sized, lipophilic substituent to occupy a specific hydrophobic pocket in its biological target.
Interactive Data Table: General SAR Trends for C5-Substitutions on a Pyrimidine Core This table conceptualizes expected trends based on general SAR principles, as specific comparative data for a 5-alkylpyrimidin-2-amine series was not available in the provided search results.
| C5-Substituent | Expected Impact on Lipophilicity | Potential Effect on Activity | Rationale |
| Methyl | Low | Variable | May be too small to fill hydrophobic pocket effectively, but offers low steric hindrance. acs.org |
| Ethyl | Moderate | Variable | Increased hydrophobic interaction compared to methyl. |
| Propyl | Moderate-High | Variable | Further optimization of hydrophobic interactions. |
| Butyl | High | Potentially Optimal | Assumed to fit a specific hydrophobic pocket, balancing potency and physicochemical properties. |
| Pentyl | Very High | Potentially Decreased | May be too large, causing steric clashes, or too lipophilic, leading to poor solubility and off-target effects. nih.gov |
Pyrimidine Ring Modifications
The pyrimidine ring is a key structural feature, primarily due to the precise placement of its nitrogen atoms, which often act as hydrogen bond acceptors, mimicking the adenine (B156593) core of ATP to engage with the hinge region of protein kinases. mdpi.com Modifying this ring through bioisosteric replacement is a common strategy to alter a compound's potency, selectivity, and physicochemical properties. nih.gov
A common bioisosteric replacement for a pyrimidine is a pyridine (B92270) ring. nih.gov Replacing one of the pyrimidine nitrogens with a carbon-hydrogen (C-H) group fundamentally alters the molecule's hydrogen bonding capacity. For example, in a series of cathepsin inhibitors, replacing the pyrimidine N-3 atom with a C-H to form a pyridine analog resulted in a complete loss of activity. nih.gov This was attributed to the removal of a key hydrogen bond acceptor and the introduction of a negative steric interaction. nih.gov Similarly, expanding the ring system or replacing it with other heterocycles like furan (B31954) or triazine dramatically impacts binding interactions. acs.orgacs.org
Interactive Data Table: Effect of Bioisosteric Replacement of the Pyrimidine Ring
| Original Scaffold | Bioisosteric Replacement | Key Change | Consequence on Binding Interaction | Reference |
| Pyrimidine | Pyridine | N atom replaced by C-H | Loss of a hydrogen bond acceptor; potential for new steric interactions. | nih.gov |
| Pyrimidine | Thienopyrimidine | Fused ring system | Alters shape, size, and electronic distribution; may enhance hydrophobic interactions. | eurekaselect.com |
| Pyrimidine | Purine | Fused imidazole (B134444) ring | Introduces additional H-bond donors/acceptors and changes overall geometry. | acs.org |
| Pyrimidine | Triazine | Addition of a third N atom | Alters electronic properties and H-bonding pattern. | researchgate.net |
Amino Group Substitutions
The 2-amino group is another critical pharmacophoric feature, typically acting as a key hydrogen bond donor to interact with the backbone of target proteins. nih.gov Structure-activity relationship studies on 2-aminopyrimidine series have consistently shown that modifications to this group can have a profound impact on biological activity. nih.govnih.gov
Substitution on the amino group (e.g., N-alkylation or N-acylation) can influence activity in several ways:
Steric Hindrance: Bulky substituents can prevent the molecule from fitting into the binding site.
Hydrogen Bonding: N-substitution can remove a hydrogen bond donor, which may be essential for binding affinity.
Conformational Changes: Substituents can alter the preferred conformation of the molecule, affecting its ability to bind.
In a series of histamine (B1213489) H4 receptor ligands, systematic modification of the 2-amino group was a key part of the optimization campaign. nih.gov Similarly, studies on 2,4-disubstituted pyrimidines as cholinesterase inhibitors revealed that the nature of the substituent at the C-4 amino group was highly sensitive to steric and electronic parameters. nih.gov
Ligand Efficiency and Lipophilicity Considerations in SAR
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are used to assess the "drug-likeness" of a molecule by relating its potency to its size and lipophilicity, respectively. acs.orgacs.org
Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (typically by the number of non-hydrogen atoms). It helps identify compounds that have high affinity for their size, which are often more promising starting points for optimization. The recommended LE value during lead optimization is generally ≥ 0.3. sciforschenonline.org
Lipophilic Efficiency (LipE or LLE): This parameter relates potency (as pIC50 or pKi) to lipophilicity (logP or logD) and is calculated as pIC50 - logP. wikipedia.org It is a measure of how effectively a compound uses its lipophilicity to achieve potency. High lipophilicity can lead to issues like poor solubility, metabolic instability, and off-target toxicity. sciforschenonline.org An optimal LipE value is often considered to be greater than 5 or 6. wikipedia.org
For a compound like this compound, SAR studies must consider these efficiencies. For example, while extending the C5-alkyl chain from butyl to pentyl might increase potency by enhancing hydrophobic interactions, it would also increase the molecular weight and logP. If the gain in potency is not proportional to the increase in lipophilicity, the LipE would decrease, signaling a potentially unfavorable optimization path. Rational optimization of a furano-pyrimidine series of Aurora kinase inhibitors successfully used these metrics to guide the introduction of solubilizing groups, leading to a candidate with improved potency and a superior LipE of 4.78. acs.orgacs.org
Rational Design Principles for Pyrimidine Amine-Based Compounds
The development of potent and selective compounds based on the this compound scaffold relies on rational design principles. These strategies leverage structural information about the target and known SAR to guide molecular modifications.
Structure-Based Design: When the 3D structure of the biological target is known, molecular docking can be used to predict how analogs of this compound might bind. nih.govnih.gov This allows chemists to design modifications that enhance favorable interactions (e.g., adding a group to form a new hydrogen bond) or remove unfavorable steric clashes. For many 2-aminopyrimidine-based kinase inhibitors, the scaffold serves as a hinge-binder, and rational design focuses on optimizing substituents that project into other regions of the ATP-binding site. mdpi.comnih.gov
Scaffold Hopping and Bioisosterism: As discussed in section 7.1.2, replacing the central pyrimidine ring with other heterocyclic systems (scaffold hopping) is a powerful strategy. nih.govacs.org This can lead to compounds with novel intellectual property, improved properties (e.g., better solubility or metabolic stability), and potentially altered selectivity profiles.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. New compounds can then be designed to fit this model. The 2-amino group (H-bond donor), the pyrimidine nitrogens (H-bond acceptors), and the C5-butyl group (hydrophobic feature) would be key elements of a pharmacophore for this series.
Computational SAR and QSAR Correlation
Computational methods are indispensable for understanding and predicting the SAR of compound series like pyrimidine amines. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the structural properties of a set of molecules and their biological activities. eurekaselect.commui.ac.ir
A typical QSAR study involves calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds. Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build a model that predicts activity. mui.ac.ir
For pyrimidine derivatives, QSAR studies have successfully identified key structural features that govern their activity. These models often highlight the importance of:
Hydrophobicity (logP): Often a critical descriptor, indicating the role of hydrophobic interactions in binding. eurekaselect.comresearchgate.net
Topological and Steric Descriptors: These relate to molecular shape, size, and branching, which must be optimal for fitting into the target's binding site.
Electronic Descriptors: These describe the electronic distribution within the molecule, which is crucial for forming electrostatic and hydrogen-bonding interactions.
Molecular docking simulations complement QSAR by providing a visual, atom-level hypothesis of how the compounds bind to their target, rationalizing the observed SAR. researchgate.netacs.org For instance, docking studies can show how the 2-amino group forms hydrogen bonds with a specific amino acid residue, and how the C5-butyl group fits into a hydrophobic pocket, thereby explaining their importance for activity. nih.govnih.gov
Materials Science Applications of Pyrimidinamines
Polymer Chemistry and Functional Materials
Pyrimidinamine derivatives are valuable building blocks in polymer chemistry, enabling the synthesis of functional materials with tailored properties. Their incorporation into polymer chains can enhance thermal stability, introduce specific recognition sites, and create materials with interesting optical and electronic characteristics.
Researchers have explored the use of pyrimidinamines in the creation of polymers for various applications. For instance, the hydrogen bonding capabilities of the aminopyrimidine moiety can be exploited to create self-assembling polymers and supramolecular structures. These materials can exhibit properties such as self-healing and responsiveness to external stimuli.
Table 1: Examples of Pyrimidinamine-Containing Polymers and their Functional Properties
| Polymer Type | Pyrimidinamine Monomer Example | Key Functional Properties | Potential Applications |
| Polyacrylates | Acrylate-functionalized aminopyrimidine | Enhanced thermal stability, metal ion chelation | Coatings, adhesives, smart gels |
| Polyesters | Diol-containing pyrimidinamine | Improved mechanical strength, specific molecular recognition | Biomaterials, drug delivery systems |
| Conjugated Polymers | Pyrimidinamine with conjugated side chains | Tunable electronic and optical properties | Organic electronics, sensors |
Catalyst Development and Modification
The nitrogen atoms in the pyrimidine (B1678525) ring and the amino group of pyrimidinamines make them excellent ligands for metal catalysts. By coordinating with metal centers, they can modify the catalyst's activity, selectivity, and stability. nih.gov
The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using palladium catalysts highlights the role of pyrimidinamines in catalytic processes. nih.gov In this context, the pyrimidinamine structure itself is the target molecule, but the methodology demonstrates the interaction of this class of compounds with transition metals, which is a fundamental aspect of catalyst design. The use of specific ligands, such as xantphos, in conjunction with a palladium catalyst, was found to significantly improve the reaction rate and yield for the synthesis of these pyrimidinamine derivatives. nih.gov
Furthermore, pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrimidinamines, are synthesized using various catalytic methods, including Lewis acids or bases, to facilitate the formation of the fused ring system. nih.gov The choice of catalyst can be adjusted to optimize the yield and selectivity of the desired products. nih.gov
Sensor Technologies
Pyrimidinamine derivatives are increasingly being investigated for their potential in chemical sensor technology. Their ability to interact with specific analytes through hydrogen bonding, metal coordination, or changes in their electronic properties upon binding makes them suitable for the development of colorimetric and fluorescent sensors.
A notable example is a pyrimidine-based chemosensor developed for the sequential detection of copper (II) and cyanide ions in aqueous media. nih.gov This sensor exhibited a distinct color change and a shift in its UV-vis spectrum upon binding with copper ions. nih.gov The resulting complex could then be used to detect cyanide ions. nih.gov Another study reported on chromene–triazole-pyrimidine based chemosensors for the selective detection of Fe³⁺ ions. rsc.org These sensors demonstrated a "turn-off" fluorescence response in the presence of Fe³⁺. rsc.org
Additionally, a pyrimidine-based fluorescent organic nanoparticle (FONP) probe has been synthesized for the detection of the bacterium Pseudomonas aeruginosa. nih.gov The fluorescence intensity of these nanoparticles was selectively enhanced in the presence of the bacteria. nih.gov
Table 2: Pyrimidinamine-Based Chemical Sensors
| Sensor Type | Target Analyte | Principle of Detection | Reference |
| Colorimetric and Fluorescent | Copper (II) and Cyanide ions | Formation of a stable complex leading to a color change and spectral shift. | nih.gov |
| Fluorescent | Iron (III) ions | "Turn-off" fluorescence upon binding with the analyte. | rsc.org |
| Fluorescent Nanoparticles | Pseudomonas aeruginosa | Enhancement of fluorescence intensity in the presence of the bacterium. | nih.gov |
Applications in Organic Electronics and Photonics
The electron-deficient nature of the pyrimidine ring makes pyrimidinamine derivatives promising candidates for use in organic electronics, particularly in organic light-emitting diodes (OLEDs). nbinno.com They can function as electron-transporting materials, host materials for emissive dopants, or even as the emissive components themselves. nbinno.com
The ability to modify the pyrimidine backbone with different substituents allows for the fine-tuning of the material's energy levels, emission colors, and thermal stability. nbinno.com For example, 4,6-Diphenylpyrimidin-2-amine (DPAM) is a pyrimidine derivative that has been explored for its potential in OLEDs. nbinno.com Its chemical structure and properties make it a suitable material for enhancing the efficiency and stability of these devices. nbinno.com Research in this area focuses on improving deep-blue emission, extending the operational lifetime of the devices, and reducing power consumption. nbinno.com
CO2 Capture and Utilization (related amine-based materials)
Amine-based materials for CO2 capture can be broadly categorized into aqueous amine solutions and solid adsorbents. rsc.orgresearchgate.net
Aqueous Amine Solvents: These are the most mature technology for CO2 capture. nih.gov Solutions of amines like monoethanolamine (MEA) and piperazine (B1678402) are used to scrub CO2 from flue gas. mdpi.comyoutube.com The process is reversible, allowing for the release of CO2 and regeneration of the amine solvent with the application of heat. mdpi.com
Solid Amine-Based Adsorbents: These materials involve amines immobilized on porous supports like silica, zeolites, or metal-organic frameworks (MOFs). researchgate.netacs.org They offer potential advantages over liquid amines, such as lower energy requirements for regeneration and reduced corrosion issues. acs.org
The efficiency of amine-based CO2 capture depends on factors like the amine's structure, basicity, and the presence of moisture. acs.org Under dry conditions, two moles of a primary amine typically react with one mole of CO2 to form a carbamate. acs.org In the presence of water, the reaction can proceed to form bicarbonates, potentially doubling the theoretical CO2 uptake capacity. acs.org
Research in this field is focused on developing new amine-based materials with higher CO2 adsorption capacity, faster kinetics, greater stability, and lower regeneration energy. rsc.orgmdpi.com
Environmental Fate and Impact Research of Amines General Principles Applicable to Pyrimidinamines
Atmospheric Degradation Pathways
Once released into the atmosphere, amines undergo degradation primarily through chemical reactions initiated by sunlight and reactive atmospheric species. ieaghg.org These processes are critical in determining the atmospheric lifetime and the formation of secondary pollutants.
The atmospheric degradation of amines is largely driven by photochemical reactions, which are chemical reactions initiated by the absorption of light energy. nih.gov The most significant of these reactions involve oxidation by photochemically generated radicals, primarily the hydroxyl (OH) radical during the daytime, and to a lesser extent, the nitrate (B79036) (NO₃) radical at night and ozone (O₃). researchgate.netrsc.org
The reaction with OH radicals is typically the dominant removal pathway for most amines in the atmosphere. nilu.com This reaction proceeds via H-abstraction from either an N-H bond or a C-H bond on the alkyl groups. researchgate.netscilit.com The rate of these reactions is generally high, leading to relatively short atmospheric lifetimes for many simple alkylamines, often on the order of hours. researchgate.net For pyrimidinamines, the presence of the aromatic pyrimidine (B1678525) ring and the butyl group provides multiple sites for OH radical attack. The specific reaction rates would depend on the molecular structure, but the general principle of rapid oxidation by OH radicals is expected to apply.
Table 1: General Atmospheric Lifetimes of Selected Amines with OH Radicals
| Amine | Atmospheric Lifetime |
|---|---|
| Methylamine | <16 hours researchgate.net |
| Ethylamine | ~11 hours researchgate.net |
| Dimethylamine | 4.3 hours researchgate.net |
| Diethylamine | 2.3-3.4 hours researchgate.net |
| Trimethylamine | 4.6-7 hours researchgate.net |
These photochemical reactions are complex and can lead to the formation of a variety of secondary products, influencing air quality and potentially contributing to the formation of secondary organic aerosols (SOA). rsc.orgnih.gov
A significant concern regarding the atmospheric degradation of amines is the formation of potentially hazardous secondary products, including nitrosamines and nitramines. ieaghg.orgacs.org These compounds can be formed from the reactions of amine degradation intermediates with nitrogen oxides (NOx), which are common atmospheric pollutants. nih.govnih.gov
Secondary amines are particularly susceptible to forming stable nitrosamines. ccsnorway.com The atmospheric oxidation of a primary amine can lead to the formation of nitrogen-centered radicals. scilit.com In the presence of nitric oxide (NO) and nitrogen dioxide (NO₂), these radicals can react to form nitrosamines (R₂N-N=O) and nitramines (R₂N-NO₂), respectively. researchgate.netresearchgate.net
The formation of these products is highly dependent on the concentration of NOx. researchgate.net Under high NOx conditions, the formation of nitrosamines and nitramines is more likely. researchgate.net Some of these degradation products are known to be potent carcinogens, raising concerns about the environmental health impacts of amine emissions. ieaghg.orgnih.gov For a primary amine like 5-butylpyrimidin-2-amine, the initial oxidation could lead to intermediates that subsequently react to form these N-nitroso compounds, although primary amines are generally considered less likely to form stable nitrosamines directly compared to secondary amines. ccsnorway.comresearchgate.net
Table 2: Key Atmospheric Reactions Leading to Nitrosamine and Nitramine Formation
| Precursor | Reactant(s) | Product(s) | Environmental Significance |
|---|---|---|---|
| Amine (Primary/Secondary) | OH radical | Amino radical | Intermediate in degradation pathway. researchgate.net |
| Amino radical | NO | Nitrosamine | Potential carcinogen. nih.govresearchgate.net |
| Amino radical | NO₂ | Nitramine | Potential carcinogen. researchgate.netresearchgate.net |
Biodegradation in Aquatic and Terrestrial Environments
When amines enter aquatic and terrestrial ecosystems, biodegradation by microorganisms is a primary mechanism for their removal. nih.govnih.gov The biodegradability of amines can vary widely depending on their chemical structure and the environmental conditions. nih.gov
Aromatic amines, a class of compounds with structural similarities to pyrimidinamines, have been the subject of numerous biodegradation studies. imrpress.comfrontiersin.org Bacteria, in particular, have demonstrated the ability to utilize aromatic amines as a source of carbon and energy. frontiersin.orgnih.gov The degradation process often involves initial enzymatic attacks, such as hydroxylation and deamination, followed by ring cleavage. nih.gov
Factors influencing the rate of biodegradation include:
Chemical Structure: The presence of substituents, such as the butyl group on this compound, can affect the accessibility of the molecule to microbial enzymes. nih.gov
Environmental Conditions: Parameters like pH, temperature, oxygen availability (aerobic vs. anaerobic conditions), and the presence of other nutrients can significantly impact microbial activity and, consequently, the rate of degradation. avestia.com
Acclimation: Microbial communities may require a period of adaptation to develop the necessary enzymes to degrade a specific amine. nih.gov
While some simple amines can be readily biodegraded, others, particularly those with more complex structures or certain substituents like halogens, can be persistent in the environment. nih.govacs.org The biodegradation of pyrimidinamines in soil and water would likely proceed through similar microbial pathways, although specific rates and intermediate products would need to be determined experimentally.
Future Directions and Research Opportunities
Development of Novel Synthetic Routes
The synthesis of 5-substituted-2-aminopyrimidines, including 5-Butylpyrimidin-2-amine, is a cornerstone for its further investigation and application. Future research will likely focus on developing more efficient, scalable, and versatile synthetic strategies.
One promising avenue is the advancement of one-pot, multicomponent reactions. These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and atom economy. Microwave-assisted organic synthesis is another area ripe for exploration, as it can dramatically reduce reaction times and improve yields. rsc.orgnanobioletters.com For instance, the microwave-assisted reaction of β-ketoesters or β-aldehydoesters with guanidine (B92328) hydrochloride has been shown to be an effective method for producing 5- and 6-substituted 2-aminopyrimidines. rsc.org
Furthermore, the development of novel catalytic systems could unlock new synthetic pathways. This includes the use of transition metal catalysts for cross-coupling reactions to introduce the butyl group at the 5-position with high regioselectivity. The exploration of biocatalysis, utilizing enzymes to perform specific synthetic transformations, also presents an exciting frontier for the synthesis of this compound and its derivatives.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Discovery of new reaction partners and catalysts |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Optimization of reaction conditions for scalability |
| Novel Catalysis | High regioselectivity, milder reaction conditions | Development of novel transition metal and biocatalytic systems |
Exploration of Undiscovered Biological Targets
The 2-aminopyrimidine (B69317) core is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs. semanticscholar.orgnih.gov While the biological activities of many 2-aminopyrimidine derivatives have been studied, the specific biological targets of this compound remain largely unexplored.
Future research should focus on screening this compound against a wide range of biological targets to uncover novel therapeutic applications. Given the known activities of related compounds, promising areas of investigation include:
Kinase Inhibition: Many 2-aminopyrimidine derivatives are potent kinase inhibitors, playing a role in cancer therapy. nih.gov Screening against a panel of kinases could identify novel anti-cancer applications for this compound.
Enzyme Inhibition: Derivatives of 2-aminopyrimidine have shown inhibitory activity against enzymes like β-glucuronidase, which is implicated in various diseases. semanticscholar.orgnih.govnih.gov
Antimicrobial Activity: The pyrimidine (B1678525) nucleus is a component of various antimicrobial agents. Investigating the antibacterial and antifungal properties of this compound could lead to the development of new anti-infective therapies. mdpi.com
A systematic approach, combining high-throughput screening with target-based assays, will be crucial in identifying and validating new biological targets for this compound.
Integration of Advanced Computational and Experimental Methods
The synergy between computational modeling and experimental validation is a powerful tool in modern drug discovery and materials science. For this compound, this integrated approach can accelerate the pace of research and lead to more rational design of new derivatives with enhanced properties.
Computational methods that can be employed include:
Molecular Docking: To predict the binding modes and affinities of this compound and its analogs to potential biological targets. dntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the chemical structure of derivatives with their biological activity, guiding the design of more potent compounds.
Density Functional Theory (DFT): To understand the electronic properties of the molecule, which can be crucial for its reactivity and application in materials science. benthamscience.com
These in silico studies can prioritize the synthesis of the most promising compounds, saving time and resources. The predictions from computational models must then be validated through rigorous experimental methods , such as in vitro biological assays and characterization of material properties. nih.gov This iterative cycle of prediction and validation will be key to unlocking the full potential of this compound.
| Method | Application | Expected Outcome |
| Molecular Docking | Predicting binding to biological targets | Identification of potential therapeutic targets |
| QSAR | Guiding the design of new derivatives | More potent and selective compounds |
| DFT | Understanding electronic properties | Rational design for materials science applications |
Sustainable Chemistry and Green Synthesis Initiatives
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. ispe.org Future research on this compound should prioritize the development of sustainable and eco-friendly synthetic methods.
Key areas of focus for green synthesis initiatives include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents. researchgate.net
Catalyst-Free and Solvent-Free Reactions: Developing synthetic protocols that eliminate the need for catalysts and solvents altogether, reducing waste and simplifying purification. semanticscholar.orgnih.govmdpi.com
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. ispe.org
The adoption of these green chemistry principles will not only make the synthesis of this compound more environmentally friendly but can also lead to more efficient and cost-effective processes. researchgate.net
Expanding Materials Science Applications
While the primary focus of research on aminopyrimidines has been in the life sciences, their unique chemical and physical properties also make them attractive candidates for applications in materials science. ijrpr.com The future holds significant potential for exploring the use of this compound as a building block for novel functional materials.
Potential areas of application in materials science include:
Polymers: The amine group of this compound can be used as a monomer in polymerization reactions to create novel polymers with tailored properties.
Sensors: The pyrimidine ring can be functionalized to create chemosensors for the detection of specific ions or molecules.
Organic Electronics: The electronic properties of pyrimidine derivatives could be exploited in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Research in this area will involve the synthesis and characterization of new materials incorporating the this compound scaffold and the evaluation of their performance in various material applications.
Q & A
Q. What interdisciplinary approaches integrate this compound into materials science applications?
- Methodology :
- Coordination Chemistry : Synthesize metal-organic frameworks (MOFs) using pyrimidine as a ligand.
- Polymer Science : Incorporate into conductive polymers via Suzuki-Miyaura coupling.
- Surface Functionalization : Graft onto nanoparticles for targeted drug delivery .
Notes on Evidence Utilization
- Synthesis & Characterization : Adapted procedures from pyrimidine derivatives in and structural analysis from .
- Computational Methods : ICReDD’s workflow in informs advanced reaction design.
- Biological Studies : Frameworks from guide activity testing.
- Experimental Design : Factorial methods in ensure robust optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
